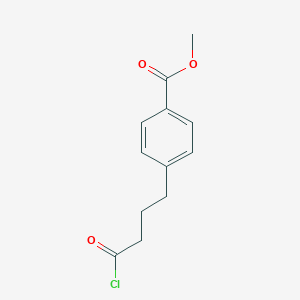

Methyl 4-(4-chloro-4-oxobutyl)benzoate

Description

Methyl 4-(4-chloro-4-oxobutyl)benzoate is an organic compound featuring a benzoate ester core substituted at the para position with a 4-chloro-4-oxobutyl chain. The structure combines aromatic, ketone, and ester functionalities, making it a versatile intermediate in pharmaceutical and synthetic chemistry.

Properties

CAS No. |

61495-31-6 |

|---|---|

Molecular Formula |

C12H13ClO3 |

Molecular Weight |

240.68 g/mol |

IUPAC Name |

methyl 4-(4-chloro-4-oxobutyl)benzoate |

InChI |

InChI=1S/C12H13ClO3/c1-16-12(15)10-7-5-9(6-8-10)3-2-4-11(13)14/h5-8H,2-4H2,1H3 |

InChI Key |

JXDFTSZQABCZOF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(4-chloro-4-oxobutyl)benzoate can be synthesized through a multi-step process involving the reaction of toluene with bromobutane to generate 4-bromobutyltoluene. This intermediate is then reacted with methyl formate to obtain the final product . The reaction conditions typically involve the use of solvents such as chloroform, dimethyl sulfoxide, or methanol, and may require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is often purified through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-chloro-4-oxobutyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chlorine atom in the 4-chloro-4-oxobutyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 4-(4-chloro-4-oxobutyl)benzoate is used as a reagent in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may also be explored for potential biological activity.

Medicine: The compound is involved in the synthesis of pharmaceutically active molecules, including anticancer agents such as Pemetrexed. Its role as an intermediate in drug development makes it valuable for medicinal chemistry research.

Industry: this compound is used in the production of specialty chemicals and materials. Its ability to decolorize certain organic solvents makes it useful in various industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-(4-chloro-4-oxobutyl)benzoate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of active compounds, it may participate in reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-(4-chloro-4-oxobutyl)benzoate with structurally related methyl benzoate derivatives, focusing on synthesis, substituent effects, and spectroscopic data.

Table 1: Key Comparative Data

Structural and Functional Comparisons

Substituent Effects on Reactivity and Yield

- Chain Length and Functionality : Methyl 4-(3-chloropropoxy)benzoate and this compound differ in chain length (3-carbon vs. 4-carbon) and functional groups (ether vs. ketone). The ketone in the latter may increase electrophilicity, aiding further derivatization.

- Electron-Withdrawing Groups : The trifluoromethyl (CF$_3$) group in enhances stability and alters electronic properties compared to the keto group in the target compound.

Synthetic Efficiency

- High yields (94%) are achieved for methyl 4-(3-chloropropoxy)benzoate and its trifluoromethyl analog via nucleophilic substitution, suggesting robustness for similar syntheses. In contrast, ureido-substituted analogs show lower yields (31–44%), likely due to steric hindrance or side reactions.

Spectroscopic and Physical Properties

- NMR Shifts : Aromatic protons in methyl 4-(3-chloropropoxy)benzoate resonate at δ 8.3, typical for para-substituted benzoates. The CF$_3$ group in deshields adjacent protons, causing distinct splitting.

- Crystallinity : Benzoylmethyl 4-chlorobenzoate forms stable crystals with intermolecular C–H···O bonds, a feature likely shared by the target compound due to its keto group.

Pharmaceutical Relevance

- Methyl 4-(3-chloropropoxy)benzoate is a precursor to dronedarone, highlighting the utility of chlorinated benzoates in drug development. The target compound’s keto group could enable similar applications in synthesizing bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.